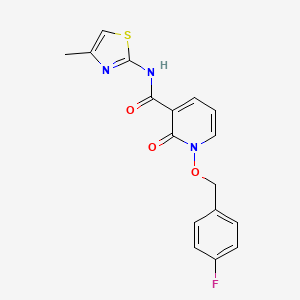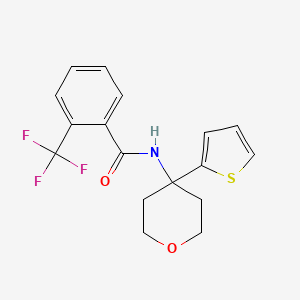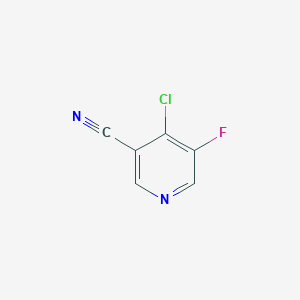
3-Methyl-7-(3-methylbutyl)-8-(3-methylpiperidin-1-yl)purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-7-(3-methylbutyl)-8-(3-methylpiperidin-1-yl)purine-2,6-dione, also known as Methylphenidate, is a psychostimulant drug that is commonly used to treat attention deficit hyperactivity disorder (ADHD) and narcolepsy. The drug is known for its ability to increase alertness, attention, and energy levels in individuals who suffer from these conditions.
Mécanisme D'action
3-Methyl-7-(3-methylbutyl)-8-(3-methylpiperidin-1-yl)purine-2,6-dioneate works by increasing the levels of dopamine and norepinephrine in the brain. These neurotransmitters are responsible for regulating mood, attention, and motivation. 3-Methyl-7-(3-methylbutyl)-8-(3-methylpiperidin-1-yl)purine-2,6-dioneate blocks the reuptake of these neurotransmitters, which leads to an increase in their availability in the brain. This results in improved cognitive function, attention, and memory.
Biochemical and Physiological Effects:
3-Methyl-7-(3-methylbutyl)-8-(3-methylpiperidin-1-yl)purine-2,6-dioneate has a number of biochemical and physiological effects. It increases heart rate and blood pressure, which can lead to cardiovascular problems in some individuals. It also increases the release of glucose from the liver, which can lead to hyperglycemia. 3-Methyl-7-(3-methylbutyl)-8-(3-methylpiperidin-1-yl)purine-2,6-dioneate can also cause a number of psychiatric side effects, including anxiety, agitation, and psychosis.
Avantages Et Limitations Des Expériences En Laboratoire
3-Methyl-7-(3-methylbutyl)-8-(3-methylpiperidin-1-yl)purine-2,6-dioneate has a number of advantages and limitations for lab experiments. It is a well-studied drug that has been extensively researched for its use in treating ADHD and other conditions. It is also relatively easy to synthesize in the lab. However, 3-Methyl-7-(3-methylbutyl)-8-(3-methylpiperidin-1-yl)purine-2,6-dioneate has a number of side effects that can make it difficult to use in lab experiments. It can also be difficult to control dosages, which can lead to inconsistent results.
Orientations Futures
There are a number of future directions for research on 3-Methyl-7-(3-methylbutyl)-8-(3-methylpiperidin-1-yl)purine-2,6-dioneate. One area of research is the development of new formulations of the drug that have fewer side effects. Another area of research is the use of 3-Methyl-7-(3-methylbutyl)-8-(3-methylpiperidin-1-yl)purine-2,6-dioneate in combination with other drugs to treat a wider range of conditions. Finally, there is a need for more research on the long-term effects of 3-Methyl-7-(3-methylbutyl)-8-(3-methylpiperidin-1-yl)purine-2,6-dioneate use, particularly in children and adolescents.
Méthodes De Synthèse
3-Methyl-7-(3-methylbutyl)-8-(3-methylpiperidin-1-yl)purine-2,6-dioneate is synthesized through a multi-step process that involves the use of various chemicals and reagents. The initial step involves the synthesis of ethyl phenylacetate from ethyl acetate and phenyl magnesium bromide. The ethyl phenylacetate is then reacted with methylamine to form N-methyl phenylacetamide. The N-methyl phenylacetamide is then reacted with thionyl chloride to form N-methyl phenylacetyl chloride. The N-methyl phenylacetyl chloride is then reacted with piperidine to form 3-Methyl-7-(3-methylbutyl)-8-(3-methylpiperidin-1-yl)purine-2,6-dioneate.
Applications De Recherche Scientifique
3-Methyl-7-(3-methylbutyl)-8-(3-methylpiperidin-1-yl)purine-2,6-dioneate has been extensively studied for its use in treating ADHD and narcolepsy. It has been shown to improve cognitive function, attention, and memory in individuals with ADHD. It is also used to treat depression and anxiety disorders. 3-Methyl-7-(3-methylbutyl)-8-(3-methylpiperidin-1-yl)purine-2,6-dioneate has also been studied for its potential use in treating cocaine addiction and other substance use disorders.
Propriétés
IUPAC Name |
3-methyl-7-(3-methylbutyl)-8-(3-methylpiperidin-1-yl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O2/c1-11(2)7-9-22-13-14(20(4)17(24)19-15(13)23)18-16(22)21-8-5-6-12(3)10-21/h11-12H,5-10H2,1-4H3,(H,19,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOQFUMOXAJNGID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC3=C(N2CCC(C)C)C(=O)NC(=O)N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-isopentyl-3-methyl-8-(3-methyl-1-piperidinyl)-3,7-dihydro-1H-purine-2,6-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Ethyl-4,7,8-trimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2714486.png)




![4-(2-thienyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B2714494.png)
![2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2714498.png)

![3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2714500.png)

![N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide](/img/structure/B2714503.png)
![N-[(4-ethyl-5-ethylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2714506.png)
